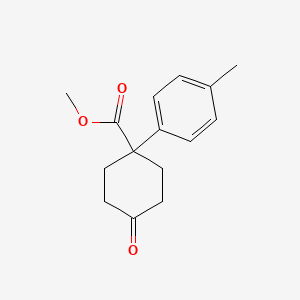

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate

Descripción

Methyl 4-oxo-1-(p-tolyl)cyclohexanecarboxylate is a cyclohexanecarboxylate derivative featuring a para-tolyl (4-methylphenyl) substituent at the 1-position and a ketone group at the 4-position of the cyclohexane ring. This compound is structurally characterized by its ester functional group (methyl carboxylate), which distinguishes it from its carboxylic acid counterpart, 4-oxo-1-(p-tolyl)cyclohexanecarboxylic acid (CAS 887978-52-1, molecular weight 232.28) . The para-tolyl group is critical for its biological activity, as evidenced by studies on analogous compounds where substituent modifications significantly alter potency .

Propiedades

IUPAC Name |

methyl 1-(4-methylphenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-11-3-5-12(6-4-11)15(14(17)18-2)9-7-13(16)8-10-15/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBDLJITFINRRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate typically involves the reaction of P-tolylcyclohexanone with methyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-oxo-1-(P-tolyl)cyclohexanecarboxylic acid.

Reduction: Formation of 4-hydroxy-1-(P-tolyl)cyclohexanecarboxylate.

Substitution: Formation of various substituted esters or amides.

Aplicaciones Científicas De Investigación

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The P-tolyl group may enhance the compound’s lipophilicity, affecting its distribution and metabolism in biological systems.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Table 1: Impact of Substituents on TNF-α Inhibitory Activity

| Compound | Substituent | Relative Potency | Reference |

|---|---|---|---|

| Methyl 4-oxo-1-(p-tolyl)cyclohexanecarboxylate | 4-methyl | 100% | |

| 40c | 4-chloro | 10% | |

| 40f | 4-trifluoromethyl | 0% |

Structural Analogs and Physical Properties

Several fluorinated analogs demonstrate how substituents influence physical properties:

Methyl 4-oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylate (CAS 1242314-02-8):

Methyl 4-oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate (CAS 1385694-46-1):

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (CAS 1774896-62-6):

Table 2: Physical Properties of Structural Analogs

*Estimated based on structural similarity.

Actividad Biológica

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate has the molecular formula . It features a cyclohexane ring with a ketone functional group at the 4-position, a carboxylic acid group, and a p-tolyl substituent. This structural configuration is pivotal for its biological activity, allowing it to interact with various biological targets.

1. Antimicrobial Properties

Research indicates that Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate exhibits antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent . Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders.

3. Enzyme Inhibition

Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate interacts with specific enzymes, acting as an inhibitor or modulator. Its ability to influence enzyme activity can lead to significant biochemical changes within cells, making it a candidate for drug development targeting metabolic disorders .

The mechanisms by which Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate exerts its effects are multifaceted:

- Enzyme Interaction: The compound's functional groups allow it to bind to active sites on enzymes, altering their activity.

- Signal Pathway Modulation: It can modulate signaling pathways involved in inflammation and metabolism, impacting cellular responses.

- Reactive Oxygen Species (ROS) Regulation: Some studies suggest that it may help regulate ROS levels in cells, contributing to its anti-inflammatory effects .

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. The results suggest that Methyl 4-oxo-1-(P-tolyl)cyclohexanecarboxylate could be beneficial in treating inflammatory diseases by targeting specific inflammatory pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.